Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Overview
Description
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1407532-82-4. It has a molecular weight of 263.34 . The IUPAC name for this compound is ethyl 5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction mixture is stirred at 60-70 °C for 2 hours, cooled to room temperature, and then potassium carbonate is added. After stirring for 10 minutes, the aqueous phase is separated and dried to give the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 62 - 64°C . It is a low melting solid .Scientific Research Applications
Pharmaceutical Research & Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is closely related to that of Imatinib , a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer . Researchers are exploring its utility in designing novel therapeutic agents that can inhibit protein kinases, which are crucial in signaling pathways for cancer cell proliferation and survival.
Neuroscience Studies
The piperazine moiety present in this compound is often seen in molecules with potential neuroprotective or anti-neuroinflammatory activities . This suggests that Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate could be used in the development of new treatments for neurodegenerative diseases by modulating neurological pathways.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods. Its unique structure allows it to be a potential candidate for system suitability testing in liquid chromatography coupled with UV detection .
Anticancer Agent Research
The structural similarity of this compound to known anticancer agents suggests its potential application in the synthesis of small molecule inhibitors targeting receptor tyrosine kinases like DDR1 and DDR2. These receptors are implicated in cancer progression and metastasis, and inhibiting them could be a promising strategy in cancer therapy .
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with this compound are H302, H312, H332 which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQIPXOVFSXMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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